

A Comprehensive Technical Guide on the Spectroscopic Data of 4-Octyl-3-Thiosemicarbazide

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Compound of Interest

Compound Name: 4-Octyl-3-thiosemicarbazide

Cat. No.: B1302265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-octyl-3-thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and a standard experimental protocol for its synthesis and characterization. The information herein is extrapolated from data on analogous thiosemicarbazide derivatives and serves as a robust reference for researchers working with this class of compounds.

Chemical Structure

IUPAC Name: N-octylhydrazine-1-carbothioamide Molecular Formula: $C_9H_{21}N_3S$ Molecular Weight: 203.35 g/mol

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Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-octyl-3-thiosemicarbazide**. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	br s	1H	NH
~7.80	t	1H	NH-CH ₂
~4.50	br s	2H	NH ₂
~3.40	q	2H	NH-CH ₂ -(CH ₂) ₆ -CH ₃
~1.45	quint	2H	NH-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~1.25	m	10H	NH-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
~0.85	t	3H	NH-(CH ₂) ₇ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~182.0	C=S
~45.0	NH-CH ₂ -(CH ₂) ₆ -CH ₃
~31.2	NH-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~29.0	-(CH ₂) ₅ -
~28.8	-(CH ₂) ₅ -
~26.3	-(CH ₂) ₅ -
~22.1	-(CH ₂) ₅ -CH ₂ -CH ₃
~13.9	-CH ₃

Table 3: Predicted IR Spectroscopic Data (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3150	Strong, Broad	N-H stretching (NH and NH ₂)
2955, 2920, 2850	Strong	C-H stretching (aliphatic)
~1620	Medium	N-H bending
~1540	Strong	C-N stretching, N-H bending
~1280	Medium	C=S stretching
~840	Medium	C=S stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
203	[M] ⁺
204	[M+H] ⁺
226	[M+Na] ⁺

Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of **4-octyl-3-thiosemicarbazide**.

3.1. Synthesis of 4-Octyl-3-Thiosemicarbazide

A common method for the synthesis of 4-alkyl-3-thiosemicarbazides involves the reaction of the corresponding alkyl isothiocyanate with hydrazine hydrate.

- Materials: Octyl isothiocyanate, hydrazine hydrate, ethanol.
- Procedure:
 - Dissolve octyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.
 - Cool the flask in an ice bath.
 - Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - The formation of a white precipitate indicates the product.
 - Filter the solid product, wash with cold ethanol, and dry under vacuum.
 - Recrystallize from ethanol to obtain pure **4-octyl-3-thiosemicarbazide**.

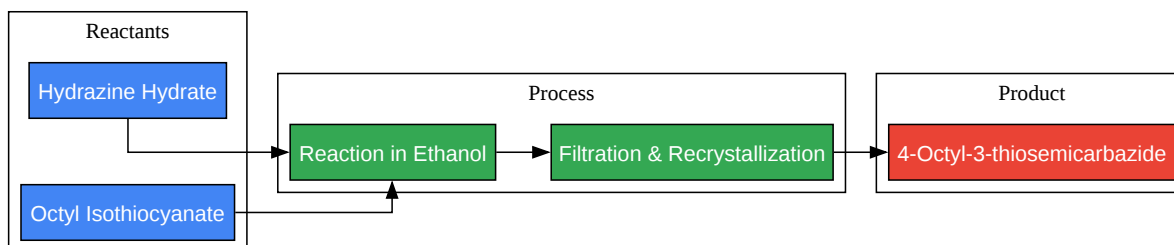
3.2. Spectroscopic Characterization

- ^1H and ^{13}C NMR Spectroscopy:
 - Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d_6).
 - Record the spectra on a 400 MHz NMR spectrometer.
 - Reference the chemical shifts to the residual solvent peak.

- IR Spectroscopy:
 - Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

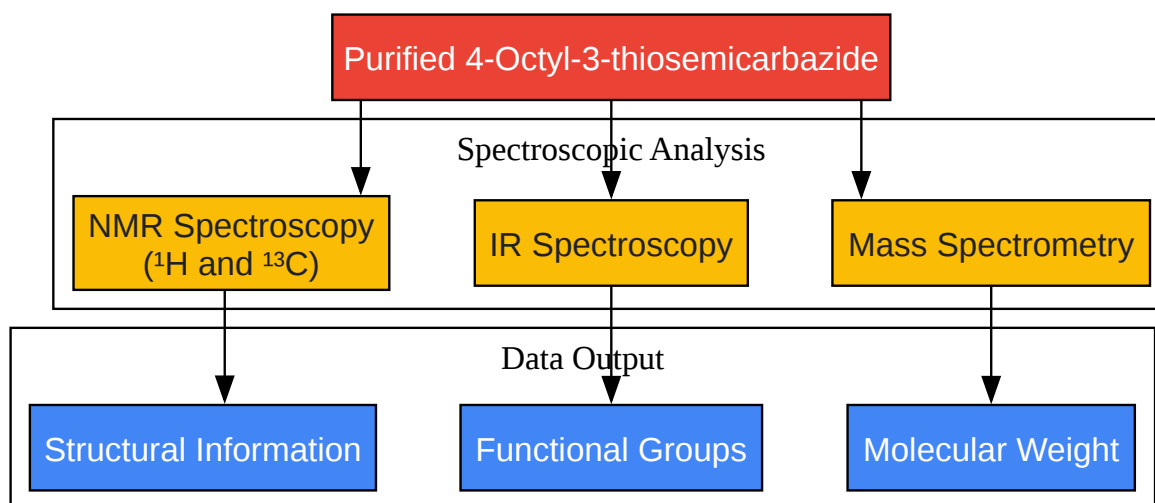
Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for **4-octyl-3-thiosemicarbazide**.



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Caption: Synthesis workflow for **4-octyl-3-thiosemicarbazide**.



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Caption: Spectroscopic characterization workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of **4-octyl-3-thiosemicarbazide**. Researchers can utilize this information to facilitate the identification and characterization of this compound in their studies. The provided protocols and predicted data offer a starting point for experimental work, enabling more efficient and targeted research in the field of drug discovery and development.

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